molecular formula C8H13NO B3018266 (7S)-7-Methyl-6-azaspiro[3.4]octan-5-one CAS No. 2470279-36-6

(7S)-7-Methyl-6-azaspiro[3.4]octan-5-one

Cat. No.: B3018266
CAS No.: 2470279-36-6
M. Wt: 139.198
InChI Key: SBWIPEVIJJSOJY-LURJTMIESA-N
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Description

(7S)-7-Methyl-6-azaspiro[34]octan-5-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a six-membered ring and a four-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7S)-7-Methyl-6-azaspiro[3.4]octan-5-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of a suitable precursor with a cyclizing agent under controlled conditions. For example, the precursor can be a linear or cyclic compound that undergoes intramolecular cyclization to form the spiro junction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(7S)-7-Methyl-6-azaspiro[3.4]octan-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(7S)-7-Methyl-6-azaspiro[3.4]octan-5-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but differs in the arrangement of its rings.

    (1R,7S)-Bicyclo[5.2.0]nonan-4-one: Another spirocyclic compound with a different ring system and chemical properties.

Uniqueness

(7S)-7-Methyl-6-azaspiro[3.4]octan-5-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

IUPAC Name

(7S)-7-methyl-6-azaspiro[3.4]octan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-6-5-8(3-2-4-8)7(10)9-6/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWIPEVIJJSOJY-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCC2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2(CCC2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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